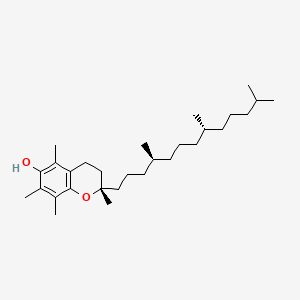

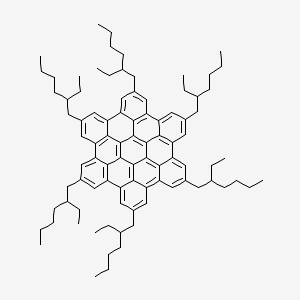

![molecular formula C14H22O4 B584376 (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 1266663-89-1](/img/structure/B584376.png)

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

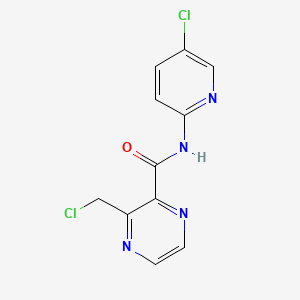

“(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester” is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.32 . It belongs to the Oseltamivir API family . It is available in a neat format .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H22O4 . For a detailed structural analysis, a tool like X-ray crystallography or NMR spectroscopy would typically be used. Unfortunately, I don’t have access to such data.Physical And Chemical Properties Analysis

This compound is a pale yellow oil . It has a predicted boiling point of 336.5±42.0 °C and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in chloroform, hexane, and methanol . The compound should be stored in a freezer at -20°C .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

Researchers have developed efficient methods for preparing complex bicyclic and tricyclic systems, which are significant for pharmaceutical and materials science applications. For instance, Aragão et al. (2005) described a highly regioselective Diels-Alder reaction to prepare certain bicyclic carboxylic acid esters, highlighting the effectiveness of simple reagents over more complex methods in specific ketal hydrolysis reactions (Aragão et al., 2005). Similarly, Elinson et al. (2006) demonstrated the electrolytic synthesis of 6-substituted bicyclohexane carboxylic acid esters, achieving high yields through electrocatalytic cyclization (Elinson et al., 2006).

Advancements in Microreactor Technology

In a significant advancement, Rumi et al. (2009) adapted an exothermic synthesis sequence involving acylazide to microreactor technology, enabling the safe and efficient production of pharmaceutical intermediates under continuous process conditions (Rumi et al., 2009).

Novel Crosslinking Agents

Research by Shin et al. (2004) introduced new diepoxy crosslinkers with thermally degradable sulfonate ester linkages, capable of initiating photo-crosslinking reactions with various polymers. This work underscores the potential for creating photo-thermally reversible crosslinking systems for material science applications (Shin et al., 2004).

Ring-Closing Metathesis in Synthesis

Further emphasizing the versatility of bicyclic compounds in synthesis, the work by Cong and Yao (2006) demonstrated a diastereoselective synthesis of a functionalized cyclohexene skeleton, using ring-closing metathesis as a key step. This method provides a strategic advantage in synthesizing complex molecular architectures (Cong & Yao, 2006).

Propiedades

IUPAC Name |

ethyl (1R,5R,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXCGRFGEVXWIT-UPJWGTAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

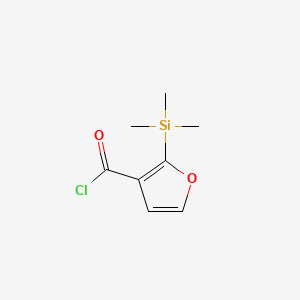

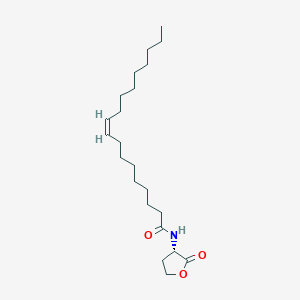

![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)

![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)